molecular formula C14H19FN4O2 B2887381 N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920393-70-0

N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide

カタログ番号 B2887381
CAS番号: 920393-70-0
分子量: 294.33
InChIキー: GAMFQXYLNGLZNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide” is a complex organic compound. It contains a fluorobenzyl group, a methylpiperazine group, and an oxalamide group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the polar amide group could influence its solubility in water .

科学的研究の応用

Radiolabeling for Imaging

A study by Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist with a structure related to N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide, utilizing a module-assisted two-step one-pot procedure. The final product, after HPLC purification, demonstrated high radiochemical yields and purity, suggesting potential applications in medical imaging, particularly positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging for diseases involving the CCR1 receptor (Mäding et al., 2006).

Neuroprotective Effects

Iwamoto and Kita (2006) investigated N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a molecule structurally similar to this compound, focusing on its potential as a neuroprotective drug. The compound showed preferential inhibition of the Na+/Ca2+ exchanger NCX3 over NCX1 and NCX2, suggesting a possible application in protecting against neuronal cell damage induced by hypoxia/reoxygenation (Iwamoto & Kita, 2006).

Antimicrobial Activity

Yolal et al. (2012) synthesized a series of new compounds including 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline derivatives, which are structurally related to this compound, and evaluated their antimicrobial activities. One of the compounds showed high inhibitory activity against Mycobacterium smegmatis, indicating potential applications as antimicrobial agents, particularly against bacterial infections (Yolal et al., 2012).

Cancer Research

Keller et al. (2017) developed a radiolabeled argininamide-type neuropeptide Y Y1R antagonist derived from a high-affinity Y1R antagonist, which shares structural features with this compound. This development was aimed at imaging studies of Y1R-positive tumors, particularly mammary carcinoma, suggesting a role in cancer diagnostics and potentially in the therapeutic targeting of tumor cells expressing the Y1 receptor (Keller et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed analysis .

将来の方向性

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a potential therapeutic agent .

特性

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-10-11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMFQXYLNGLZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。